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molecular formula C6H4F2O B1295083 2,5-Difluorophenol CAS No. 2713-31-7

2,5-Difluorophenol

Cat. No. B1295083
M. Wt: 130.09 g/mol
InChI Key: INXKVYFOWNAVMU-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

To 2,5-difluorophenol (594, 5.50 g, 0.0423 mol) in chloroform (110.0 mL), bromine (2.18 mL, 0.0423 mol) was added slowly. After 3 hours, the reaction was poured into a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and purified with silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (595, 6.20 g, 70.2%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[Br:10]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:10][C:6]1[C:5]([F:8])=[CH:4][C:3]([OH:9])=[C:2]([F:1])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Name
Quantity
2.18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give a colorless oil (595, 6.20 g, 70.2%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC(=C(C=C1F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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